molecular formula C28H37ClN2O8 B1676226 Maytansinol CAS No. 57103-68-1

Maytansinol

Numéro de catalogue: B1676226
Numéro CAS: 57103-68-1
Poids moléculaire: 565.1 g/mol
Clé InChI: QWPXBEHQFHACTK-DTOWAFQPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs)

Maytansinol is utilized in the formulation of ADCs, which combine monoclonal antibodies with cytotoxic agents to selectively target cancer cells while minimizing damage to normal tissues. The ADCs leverage the specificity of antibodies to deliver this compound directly to tumor sites, enhancing therapeutic efficacy and reducing systemic toxicity. Notable ADCs include:

  • Trastuzumab Emtansine : This drug conjugate combines trastuzumab (an antibody targeting HER2) with this compound derivative DM1, demonstrating effectiveness in HER2-positive breast cancer.
  • Other Clinical Candidates : Several ADCs incorporating this compound derivatives are under clinical trials, showcasing promising results in various malignancies.

Microtubule Targeting Agents

As an MTA, this compound disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis. Its mechanism involves binding to a specific site on tubulin that is distinct from that targeted by other MTAs like paclitaxel. This unique action allows for potential combination therapies with existing MTAs to overcome resistance mechanisms .

Synthesis and Derivatives

The synthesis of this compound and its derivatives involves various chemical modifications aimed at enhancing its pharmacological properties while reducing toxicity. Key synthetic pathways include:

  • C-3 Esters : These derivatives are synthesized through esterification reactions involving this compound. Modifications at different positions lead to compounds with varied cytotoxic profiles.
  • Acylation Reactions : Recent studies have explored novel structural modifications through acylation, resulting in derivatives with improved efficacy against resistant cancer cell lines .

Clinical Trials

Numerous clinical trials have been conducted to evaluate the safety and efficacy of this compound-based therapies:

  • Trastuzumab Emtansine has shown significant improvements in progression-free survival rates among patients with HER2-positive breast cancer compared to standard therapies.
  • Ongoing trials are assessing new ADCs targeting different tumor types, aiming to establish broader applications for this compound derivatives.

Mechanistic Studies

Research has demonstrated that this compound's interaction with tubulin induces conformational changes that affect microtubule stability. Studies utilizing advanced imaging techniques have provided insights into how these changes propagate through microtubule networks, potentially informing future therapeutic strategies .

Data Table: Summary of this compound Applications

Application TypeDescriptionExamples
Antibody-Drug ConjugatesTargeted delivery of cytotoxic agentsTrastuzumab Emtansine
Microtubule TargetingDisruption of tubulin polymerizationVarious clinical candidates
SynthesisModification of chemical structure for improved efficacyC-3 esters, acylation derivatives

Mécanisme D'action

Target of Action

Maytansinol, also known as Ansamitocin P-0, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division and intracellular transport .

Mode of Action

This compound exhibits its action by inhibiting the polymerization of tubulin and inducing its depolymerization . This disruption of microtubule dynamics interferes with mitotic spindle formation, thus inhibiting cell division . The ester moiety at the C3 position of this compound plays a significant role in its biological activity and cell permeability .

Biochemical Pathways

This compound affects the microtubule dynamics within the cell, disrupting the normal function of the mitotic spindle and leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death . The post-PKS modifications of ansamitocin biosynthesis are flexible, which brings a potential of producing this compound .

Pharmacokinetics

It’s known that this compound is used in the preparation of antibody-drug conjugates (adcs), where it serves as a potent cytotoxic agent . In ADCs, the drug is linked to a specific antibody, which allows for targeted delivery to cancer cells .

Result of Action

The primary result of this compound’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially the elimination of the cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of certain proteins or other molecules in the cellular environment . Additionally, the stability of this compound can be influenced by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

Maytansinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a p53-dependent effect in Drosophila cells and human cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Analyse Des Réactions Chimiques

Activité Biologique

Maytansinol, a derivative of maytansine, is a naturally occurring compound with significant biological activity, particularly in the field of oncology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and recent advances in research, including case studies and structural activity relationships.

Chemical Structure and Properties

This compound is classified as a 19-membered ansamacrolide. Its chemical structure is crucial for its biological activity, particularly its interaction with tubulin. The presence of specific functional groups, such as the C-3 ester and C-9 carbinolamide, significantly influences its cytotoxic effects.

The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of microtubule assembly. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The interaction with tubulin destabilizes the microtubule dynamics, which is essential for mitosis.

MechanismDescription
Tubulin BindingInhibits microtubule polymerization
Cell Cycle ArrestPrevents progression through mitosis
Induction of ApoptosisTriggers programmed cell death in cancer cells

Biological Activity

Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. A study comparing this compound with its analogs revealed that modifications to its structure can enhance or diminish its biological activity.

Case Studies

  • Antitumor Activity : In vitro studies showed that this compound derivatives displayed significant cytotoxicity against multiple myeloma cells. The conjugation of this compound to antibodies has been explored to target specific cancer cells while minimizing systemic toxicity .
  • Structural Activity Relationship (SAR) : A study synthesized 32 new maytansinoid analogs, identifying seven that were more potent than the parent compound. The presence of a free carbinolamide at C-9 was found to be advantageous for optimal activity .

Table 2: Summary of Biological Activities

CompoundAnticancer ActivityMechanismReference
This compoundHighTubulin inhibition ,
DM1 (maytansine derivative)Very HighAntibody-drug conjugate ,
Novel Analog 1Higher than this compoundEnhanced tubulin binding
Novel Analog 2ComparableSimilar mechanism

Recent Research Findings

Recent studies have focused on improving the pharmacological profile of this compound through the development of antibody-drug conjugates (ADCs). These conjugates utilize the potent cytotoxicity of this compound while targeting specific tumor markers, thereby reducing off-target effects.

  • ADCs Development : Research indicates that ADCs based on this compound have shown improved stability and reduced hydrophobicity compared to other ADCs like auristatins . This characteristic enhances their potential for clinical applications.
  • Immunogenicity : A tiered approach was employed to assess the immunogenicity of this compound-based ADCs, ensuring that immune responses are effectively monitored during clinical trials .

Propriétés

Numéro CAS

57103-68-1

Formule moléculaire

C28H37ClN2O8

Poids moléculaire

565.1 g/mol

Nom IUPAC

(2R,5S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione

InChI

InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20?,21?,22-,25?,27+,28+/m1/s1

Clé InChI

QWPXBEHQFHACTK-DTOWAFQPSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O

SMILES isomérique

C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O

SMILES canonique

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O

Apparence

Solid powder

Pictogrammes

Corrosive; Acute Toxic; Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Maytansinol;  Ansamitocin P-0;  Ansamitocin P 0;  Antibiotic C 15003P 0;  NSC 239386;  NSC-239386;  NSC239386;  maytansine derivative.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maytansinol
Reactant of Route 2
Maytansinol
Reactant of Route 3
Maytansinol
Reactant of Route 4
Maytansinol
Reactant of Route 5
Maytansinol
Reactant of Route 6
Maytansinol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.